Acetanilide, dichloro-
Description
Contextual Significance in Organic Chemistry
In the landscape of organic synthesis, dichloroacetanilides serve primarily as versatile intermediates. Their chemical structure allows for participation in a variety of reactions, making them valuable precursors for creating more complex molecules. evitachem.com This utility is particularly prominent in the dyestuff industry and in the synthesis of agrochemicals and pharmaceuticals. ontosight.aigoogle.com
For instance, specific isomers of dichloroacetanilide are foundational starting materials for certain pesticides and herbicides. ontosight.ai A notable application is the use of 3,4-dichloroacetanilide as a key intermediate in the production of the veterinary drug triclabendazole, a fasciolicide used to treat liver fluke infections. google.com This process involves the nitration of 3,4-dichloroacetanilide to form 2-nitro-4,5-dichloroacetanilide, which is a direct precursor to the drug. google.com The compound also serves as a building block in the synthesis of certain pigments. google.com Furthermore, dichloroacetanilides are employed as standards in analytical chemistry techniques such as chromatography.
Structural Isomerism and Nomenclature within Academic Studies
The core structure of dichloroacetanilide allows for significant variation through structural isomerism, which profoundly influences the chemical and physical properties of each specific compound. The systematic nomenclature for these compounds follows the conventions of the International Union of Pure and Applied Chemistry (IUPAC), where they are named as N-(dichlorophenyl)acetamide. nih.gov The numerical prefixes in the name, such as 2,3- or 3,4-, specify the positions of the two chlorine atoms on the phenyl ring relative to the acetamide (B32628) substituent.
Positional isomerism, or regioisomerism, in dichloroacetanilides results in several distinct compounds, each with unique properties and applications. The location of the chlorine atoms on the aromatic ring alters the molecule's electronic distribution, steric hindrance, and intermolecular interactions, which in turn affects physical properties like melting point and solubility.
For example, the symmetrical substitution in 2,6-dichloroacetanilide leads to a high melting point of 180-181°C, suggesting strong intermolecular forces. prepchem.com In contrast, 3,4-dichloroacetanilide has a melting point in the range of 121-124°C. The reactivity of these isomers also varies, dictating their synthetic utility.
The chlorination of 2-chloroacetanilide in acetic acid has been shown to yield a specific product distribution, with 2,4-dichloroacetanilide (B1585602) being the major product (85%) and 2,6-dichloroacetanilide forming in a smaller amount (15%), with no significant formation of 2,3- or 2,5-dichloro isomers. rsc.org This highlights the directing effects of the existing substituents on the aromatic ring during electrophilic substitution.
The nitration of 3,4-dichloroacetanilide is a critical industrial process that demonstrates the influence of isomerism on reaction outcomes. This reaction typically yields a mixture of two regioisomers: the desired 2-nitro-4,5-dichloroacetanilide and the undesired 2-nitro-3,4-dichloroacetanilide. google.com The separation of these isomers can be challenging, and research has focused on developing processes to maximize the yield of the target product, which is a crucial intermediate for pigments and the drug triclabendazole. google.com
| Isomer | CAS Number | Melting Point (°C) |
| 2,3-Dichloroacetanilide | [23068-36-2] | Not widely reported |
| 2,4-Dichloroacetanilide | [6975-29-7] | 147 stenutz.eu or 216-218 lookchem.com |
| 2,5-Dichloroacetanilide | [2621-62-7] | 132 |
| 2,6-Dichloroacetanilide | [17700-54-8] | 180-181 prepchem.com |
| 3,4-Dichloroacetanilide | [2150-93-8] | 121-124 |
| 3,5-Dichloroacetanilide | [23229-51-8] | 188 |
Note: Conflicting melting point data for 2,4-dichloroacetanilide is reported in the literature.
Beyond regioisomerism, substituted acetanilides can exhibit forms of stereoisomerism, particularly atropisomerism, which is a type of rotational isomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual conformers. acs.org
In the context of substituted acetanilides, this phenomenon can occur due to restricted rotation around the aryl-nitrogen bond of the amide group. acs.org Steric hindrance caused by bulky substituents at the ortho positions of the phenyl ring (the 2- and 6-positions) can prevent free rotation, leading to the existence of stable, non-interconverting rotational isomers. While this has been studied in detail for α-haloacetanilides and other heavily substituted anilides, it is a relevant consideration for dichloroacetanilide isomers, especially 2,6-dichloroacetanilide and other derivatives with ortho-substituents. acs.org
Additionally, studies on complex acetanilide (B955) derivatives have explored stereoisomerism in the context of biological activity. For example, the synthesis and biological evaluation of isothiocyanate-substituted ligands derived from N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide have demonstrated that specific stereoisomers, including those with a dichlorophenylacetamide moiety, exhibit distinct binding affinities for biological targets. nih.gov This underscores the importance of stereochemical configuration in the broader class of substituted acetanilides. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSVAEGLTPBKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031115 | |
| Record name | 2,2-Dichloro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31620-87-8, 2563-99-7 | |
| Record name | Acetanilide, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dichloro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Controlled Synthesis of Dichloroacetanilide Isomers
The ability to selectively introduce chlorine atoms at specific positions on the acetanilide (B955) ring is paramount for accessing different isomers, each with unique properties and applications. Researchers have developed a range of strategies to achieve this control, moving beyond classical, often unselective, chlorination methods.
Regioselective Chlorination Strategies
Regioselectivity in the chlorination of acetanilide is primarily governed by the directing effects of the acetamido group and the reaction conditions employed. Traditional methods often lead to a mixture of ortho and para isomers, with the potential for over-chlorination. To overcome these limitations, more sophisticated techniques have been devised.
Electrophilic halogenation remains a cornerstone of aromatic chlorination. The acetamido group is an activating, ortho-, para- directing group. However, the choice of chlorinating agent and reaction conditions can significantly influence the isomer distribution. For instance, the use of trichloroisocyanuric acid in concentrated sulfuric acid at low temperatures has been shown to favor the formation of para-chloroacetanilide. sciencemadness.org Another approach involves the use of titanium(IV) chloride in the presence of an oxidizing agent like peroxytrifluoroacetic acid, which can chlorinate activated aromatic rings under mild conditions. cdnsciencepub.com When an excess of molecular chlorine is used with this system, 2,4-dichloroacetanilide (B1585602) can be isolated in high yield. cdnsciencepub.com
A study on the electrophilic substitution of 2,4- and 2,6-dihaloacetanilides revealed that mixed acid nitration of 2,6-dichloroacetanilide predominantly yields the 3-nitro derivative, highlighting the steric hindrance effects of the existing chlorine atoms. researchgate.net Bromination of 2,4-dichloroacetanilide, on the other hand, results in the expected 6-bromo-2,4-dichloroaniline after loss of the acetyl group. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| Acetanilide | Trichloroisocyanuric acid, H₂SO₄ | p-Chloroacetanilide (B1165894) | 62% | sciencemadness.org |
| Acetanilide | TiCl₄, Peroxytrifluoroacetic acid, excess Cl₂ | 2,4-Dichloroacetanilide | 96% | cdnsciencepub.com |
| 2,6-Dichloroacetanilide | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitroacetanilide | - | researchgate.net |
| 2,4-Dichloroacetanilide | Br₂, glacial acetic acid | 6-Bromo-2,4-dichloroaniline | - | researchgate.net |
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. beilstein-journals.org This technique utilizes a directing group, such as the acetamido group, to guide a metalating agent (typically an organolithium reagent) to the ortho position. The resulting arylmetal intermediate can then be quenched with an electrophilic chlorine source to afford the ortho-chloroacetanilide. While highly effective for monofunctionalization, extending this to dichlorination requires careful control of reaction conditions to prevent side reactions.
Catalytic Synthesis of Dichloroacetanilides and Derivatives
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of transition metal-catalyzed C-H functionalization and the application of green chemistry principles are at the forefront of modern dichloroacetanilide synthesis.
Transition metal-catalyzed C-H activation has emerged as a transformative approach for the direct and regioselective functionalization of C-H bonds. nih.govsioc-journal.cn Palladium catalysts have been particularly successful in the ortho-halogenation of acetanilides. nih.govresearchgate.net These reactions typically involve an acetamido-directed C-H activation to form a palladacycle intermediate, which then reacts with a chlorine source.
A notable example is the palladium-catalyzed ortho-chlorination of acetanilides using a combination of CuCl₂ and Cu(OAc)₂. nih.govnih.gov This system provides selective ortho-functionalization for various substituted anilides. nih.gov Mechanistic studies suggest a Pd(II)/Pd(IV) catalytic cycle. nih.gov Furthermore, mechanochemistry, specifically ball-milling, has been employed for the palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides, offering a solvent-free and efficient alternative. nih.govbeilstein-journals.org This method can be extended to ortho-chlorination and bromination with good yields. arkat-usa.org
| Catalyst System | Halogen Source | Substrate Scope | Key Features | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ | CuCl₂ | Substituted acetanilides | High regioselectivity for ortho-chlorination | nih.govnih.gov |
| Pd(OAc)₂ | N-Chlorosuccinimide | Acetanilides | Solvent-free, mechanochemical (ball-milling) | nih.govbeilstein-journals.orgarkat-usa.org |
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of dichloroacetanilides. unibo.itnih.govkeaipublishing.com This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that operate under milder conditions and with higher atom economy.
One approach that aligns with green chemistry principles is the use of continuous flow reactors. A patented method describes the continuous chlorination of acetanilide in an organic acid solvent to produce 2,4-dichloroacetanilide. google.com This method allows for rapid reaction times and efficient recycling of the solvent and unreacted chlorine gas, thereby minimizing waste. google.com The use of trichloroisocyanuric acid as a chlorinating agent is also considered a greener alternative as it is a stable, easy-to-handle solid. sciencemadness.org
The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is an active area of research. While not yet widely reported specifically for dichloroacetanilide synthesis, the broader trends in green chemistry suggest that such methods will become increasingly important. nih.gov
Novel Synthetic Routes to Dichloroacetanilides and Related Structures
The conventional synthesis of dichloroacetanilides typically involves the straightforward acetylation of a corresponding dichloroaniline. For instance, 2,6-dichloroacetanilide can be prepared by the dropwise addition of acetyl chloride to a solution of 2,6-dichloroaniline (B118687) in glacial acetic acid. vulcanchem.com Similarly, 4'-Anilino-2,2-dichloroacetanilide is synthesized from 4-aminodiphenylamine using dichloroacetyl chloride. nih.gov
More advanced and novel strategies utilize dichloroacetanilides as building blocks for complex heterocyclic systems. A notable development is the efficient synthesis of biologically significant 3-hydroxy-4-arylquinolin-2-ones. This method proceeds through a Darzens condensation (epoxidation) of dichloroacetanilides with various aromatic aldehydes. mdpi.comnih.gov The resulting epoxide intermediate then undergoes a one-pot dechlorative epoxide-arene cyclization, which is an intramolecular Friedel-Crafts alkylation, to yield the quinolinone structure. mdpi.com This methodology has proven effective in the total synthesis of natural products like viridicatol. mdpi.comnih.gov
Reactivity of the Amide Moiety and Aromatic Ring in Dichloroacetanilides
The chemical behavior of dichloroacetanilides is dictated by the interplay between the amide functional group and the dichlorinated aromatic ring. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of both moieties.
Mechanistic Studies of Amide Bond Hydrolysis
Amide bond hydrolysis is a fundamental reaction where the C-N bond is cleaved by reaction with water, typically under acidic or basic conditions, to form a carboxylic acid and an amine. princeton.edu For dichloroacetanilides, this process is influenced by both the reaction conditions and the specific substitution pattern on the aromatic ring. The stability of the amide bond is generally attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group's π-system. acsgcipr.org Factors that disrupt this planarity or alter the electronic properties of the amide can affect the rate of hydrolysis. acsgcipr.org
Kinetic studies, particularly those involving enzymatic pathways, provide quantitative insight into the hydrolysis of dichloroacetanilides. Research on an aryl acylamine amidohydrolase (E.C. 3.5.1.) from the fungus Fusarium solani has demonstrated its ability to hydrolyze various acetanilides. organic-chemistry.orgorganic-chemistry.org
Kinetic data revealed that 3,4-dichloroacetanilide is a substrate for this enzyme, although it is hydrolyzed less readily than the parent acetanilide. organic-chemistry.orgsigmaaldrich.cnsoci.org The rate of hydrolysis for 3,4-dichloroacetanilide was found to be approximately 70% of that for acetanilide. organic-chemistry.orgmdpi.com Competitive inhibition studies showed that N-isopropyl-2-chloroacetanilide acts as a competitive inhibitor of acetanilide hydrolysis by this enzyme, with a determined inhibitor constant (Ki) of 0.167 mM. organic-chemistry.orgorganic-chemistry.orgsoci.org
| Compound | Relative Hydrolysis Rate (%) |
|---|---|
| Acetanilide | 100.0 |
| p-Chloroacetanilide | 78.5 |
| 3,4-Dichloroacetanilide | ~70.0 |
Data sourced from studies on Fusarium solani acylamidase. organic-chemistry.orgmdpi.com
Both electronic and steric effects play a crucial role in the hydrolysis of the amide bond in dichloroacetanilides. The presence of electron-withdrawing chlorine atoms on the aromatic ring and on the acyl moiety reduces the rate of enzymatic hydrolysis. organic-chemistry.orgsoci.org This is demonstrated by the lower hydrolysis rate of 3,4-dichloroacetanilide compared to acetanilide. mdpi.com
The position of the chlorine substituent is significant. The observation that p-chloroacetanilide and 3,4-dichloroacetanilide exhibit similarly reduced hydrolysis rates suggests that the chlorine atom at the para position has the dominant electronic effect, while the meta-substituted chlorine contributes less to this particular enzymatic reaction's rate. mdpi.com In addition to electronic factors, steric hindrance can also influence reactivity. Substituents that increase molecular size can sterically impede the approach of a nucleophile, such as water or an enzyme's active site, to the carbonyl carbon, thereby slowing the rate of hydrolysis. organic-chemistry.org
N-Functionalization and Derivatization Reactions
The nitrogen atom of the amide group in dichloroacetanilides can, under appropriate conditions, undergo reactions such as alkylation and acylation. These transformations are important for creating new derivatives with potentially altered chemical and biological properties.
N-Acylation: The amide nitrogen in an acetanilide is not strongly nucleophilic. However, N-acylation can be achieved, particularly on related structures. For example, N-propyl-3,4-dichloroaniline can be acylated with acetyl chloride to yield N-propyl-3,4-dichloroacetanilide, a trisubstituted amide. vulcanchem.com For the direct acylation of dichloroacetanilides, forcing conditions or specialized catalysts may be required. General methods for the N-acylation of amides often employ carboxylic acid anhydrides in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or solid-acid catalysts such as heteropolyacids, which could foreseeably be applied to dichloroacetanilide substrates.
N-Alkylation: The N-alkylation of dichloroacetanilides is challenging due to the low nucleophilicity of the amide nitrogen, which is further reduced by the electron-withdrawing effects of the dichlorophenyl ring. Traditional N-alkylation methods using alkyl halides often require strong bases and high temperatures. Modern catalytic systems offer more viable routes. Transition metal-catalyzed N-alkylation reactions, using catalysts based on iridium or ruthenium, can facilitate the alkylation of amines and amides with alcohols, which serve as green alkylating agents. nih.gov Another advanced strategy is the use of copper-catalyzed metallaphotoredox, which enables the N-alkylation of various N-nucleophiles with a broad range of alkyl halides under mild conditions. organic-chemistry.org These modern platforms provide potential pathways for the N-alkylation of dichloroacetanilides, expanding the scope of their derivatization.
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring
The dichlorophenyl ring of acetanilide is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being a product of the interplay between the directing effects of the activating acetamido group and the deactivating chloro substituents.
Nitration and Bromination Patterns and Regioselectivity
The nitration and bromination of dichloroacetanilide isomers have been studied, revealing specific patterns of substitution. The conditions of the reaction, such as the strength of the acid and molar ratios of reagents, can be controlled to achieve high regioselectivity. acs.org
For instance, the nitration of 3,4-dichloroacetanilide using a mixture of nitric acid and sulfuric acid with a strength between 100% and 107% yields 2-nitro-4,5-dichloroacetanilide with high selectivity. acs.org This process minimizes the formation of the corresponding ortho isomer, 2-nitro-3,4-dichloroacetanilide. acs.org The regioselectivity is dependent on both the sulfuric acid strength and the molar ratio of the acid to the acetanilide. acs.org In contrast, the nitration of 2,6-dichloroacetanilide under mixed acid conditions predominantly yields the 3-nitro derivative. gfschemicals.com
Bromination reactions also show regioselectivity. The bromination of 2,4-dichloroacetanilide in glacial acetic acid has been reported to yield 6-bromo-2,4-dichloroaniline, which involves the loss of the acetyl group. gfschemicals.com Oxidative bromination of 2,6-dichloroacetanilide using sodium perborate (B1237305) and a sodium tungstate (B81510) catalyst results in the formation of 4-bromo-2,6-dichloroaniline. nih.gov In many cases of acetanilide bromination, the para-substituted product is the only isomer isolated. nih.gov
| Starting Material | Reaction | Major Product | Reference |
|---|---|---|---|
| 3,4-Dichloroacetanilide | Nitration (HNO₃, H₂SO₄ 100-107%) | 2-Nitro-4,5-dichloroacetanilide | acs.org |
| 2,6-Dichloroacetanilide | Nitration (mixed acid) | 2,6-Dichloro-3-nitroacetanilide | gfschemicals.com |
| 2,4-Dichloroacetanilide | Bromination (Br₂, AcOH) | 6-Bromo-2,4-dichloroaniline | gfschemicals.com |
| 2,6-Dichloroacetanilide | Oxidative Bromination (NaBO₃, Na₂WO₄) | 4-Bromo-2,6-dichloroaniline | nih.gov |
Analysis of Substituent Directing Effects
The regioselectivity observed in the electrophilic aromatic substitution (EAS) of dichloroacetanilides is governed by the directing effects of the substituents on the aromatic ring. rsc.org The acetamido group (-NHCOCH₃) is an activating group and a strong ortho-, para-director due to the resonance donation of its lone pair of electrons into the ring. organic-chemistry.orgrsc.org Conversely, the chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directors because of resonance effects. organic-chemistry.org
In the case of 3,4-dichloroacetanilide , the incoming electrophile (e.g., NO₂⁺) is directed to the positions ortho to the activating acetamido group, which are C-2 and C-6. The C-2 position is favored, leading to 2-nitro-4,5-dichloroacetanilide, as this position is ortho to the acetamido group and avoids steric hindrance from the C-3 chlorine atom. acs.org
For 2,6-dichloroacetanilide , both positions ortho to the acetamido group (C-2 and C-6) are blocked by chlorine atoms. The para position (C-4) is sterically accessible and electronically favored by the acetamido group. However, nitration occurs at the C-3 position (meta to the acetamido group), yielding 2,6-dichloro-3-nitroacetanilide. gfschemicals.com This outcome suggests that the strong deactivating and steric effects of the two ortho-chlorine atoms override the normal directing influence of the acetamido group, directing the substitution to the least hindered available position. Bromination, however, can occur at the C-4 position. nih.gov
In 2,4-dichloroacetanilide , the positions ortho (C-6) and para (C-4, blocked) to the acetamido group are activated. The C-6 position is also ortho to the C-1 chlorine and para to the C-4 chlorine. Bromination occurs at this C-6 position, which is electronically activated by the powerful acetamido director. gfschemicals.com
Cascade and Cycloaddition Reactions Utilizing Dichloroacetanilide Precursors
Dichloroacetanilide and its derivatives are valuable precursors in cascade and cycloaddition reactions for the construction of fused heterocyclic systems, such as oxindoles and benzimidazoles.
Synthesis of Oxindole (B195798) Architectures
Oxindoles can be synthesized efficiently from precursors derived from dichloroacetanilides through intramolecular cyclization reactions. A prominent method is the intramolecular α-arylation of N-aryl α-chloroacetamides. organic-chemistry.org Specifically, chloro-substituted anilides can undergo cyclization when mediated by a strong base like potassium tert-butoxide in DMF at elevated temperatures to furnish the oxindole core. nih.gov
Palladium-catalyzed reactions are also highly effective. Catalysts composed of Pd(OAc)₂ with ligands such as sterically hindered N-heterocyclic carbenes (NHCs) or phosphines facilitate the intramolecular α-arylation of amides with aryl chlorides to produce substituted oxindoles in high yields. organic-chemistry.orgberkeley.edu These methods are advantageous for creating the quaternary carbon center often found in α,α-disubstituted oxindoles under relatively mild conditions. berkeley.edu Additionally, iridium-catalyzed C-H carbenoid functionalization of acetanilides represents a modern approach to constructing the oxindole skeleton. rsc.org
| Method | Precursor Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Intramolecular α-Arylation | Chloro-substituted anilides | Potassium tert-butoxide | nih.gov |
| Palladium-Catalyzed α-Arylation | N-Aryl α-chloroacetamides | Pd(OAc)₂, NHC or Phosphine (B1218219) Ligands | organic-chemistry.orgberkeley.edu |
| Iridium-Catalyzed C-H Functionalization | Substituted Acetanilides | Ir(III) catalyst, Diazotized Meldrum's acid | rsc.org |
Formation of Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives from dichloroacetanilide is a multi-step process that leverages other chemical transformations of the starting material. A common pathway involves the conversion of dichloroacetanilide into a suitably substituted o-phenylenediamine, which is the direct precursor for the benzimidazole ring. organic-chemistry.orgpcbiochemres.com
A plausible synthetic sequence begins with the regioselective nitration of a dichloroacetanilide isomer, such as 3,4-dichloroacetanilide, to introduce a nitro group ortho to the amino functionality (after hydrolysis). acs.org The resulting 2-nitro-4,5-dichloroaniline is then subjected to reduction. A variety of reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄) or iron powder in acidic media, can chemoselectively reduce the nitro group to an amine, yielding a 1,2-diaminobenzene derivative (a dichloro-o-phenylenediamine). organic-chemistry.orgorganic-chemistry.org
Once the dichloro-o-phenylenediamine precursor is formed, it undergoes a condensation and subsequent cyclization reaction with an aldehyde or carboxylic acid derivative. thaiscience.infonih.gov This final step can often be performed in a one-pot reaction from the o-nitroaniline precursor, where the reduction and cyclocondensation occur sequentially. organic-chemistry.orgpcbiochemres.com This versatile method allows for the synthesis of a wide array of 2-substituted benzimidazoles. organic-chemistry.org
Annulation Reactions to Produce N-Acylcarbazoles
The synthesis of N-acylcarbazoles, a significant structural motif in medicinal chemistry and materials science, can be achieved through various synthetic methodologies. Among these, annulation reactions involving suitably substituted precursors represent a powerful strategy for the construction of the carbazole (B46965) framework. While the direct annulation of a simple monocyclic dichloro-acetanilide to an N-acylcarbazole is not a commonly documented transformation, the intramolecular cyclization of N-acyl-2,2'-dihalobiphenyls provides a well-established route to this class of compounds. This section focuses on the transition metal-catalyzed intramolecular annulation of N-acyl derivatives of 2,2'-dihalobiphenyls to afford N-acylcarbazoles.
A general scheme for this annulation reaction is depicted below:

Detailed Research Findings
Research in this area has explored various catalytic systems and reaction conditions to optimize the synthesis of N-acylcarbazoles from dihalo-precursors. The choice of catalyst, ligand, base, and solvent plays a crucial role in the efficiency and scope of this transformation.
Palladium-Catalyzed Annulation:
Palladium-catalyzed reactions are among the most effective methods for the intramolecular amination of aryl halides. In the context of N-acylcarbazole synthesis, a palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the cyclization of N-acyl-2,2'-dihalobiphenyls. The reaction proceeds through a catalytic cycle that typically involves oxidative addition of the palladium(0) catalyst to one of the aryl-halide bonds, followed by intramolecular coordination of the amide nitrogen and subsequent reductive elimination to form the carbazole ring and regenerate the active catalyst.
Key findings from studies on palladium-catalyzed annulation are summarized in the table below:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 85 | nih.gov |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 92 | beilstein-journals.org |
| PdCl₂(dppf) | NaOt-Bu | DMF | 120 | 78 | nih.gov |
This table is a representative summary based on typical conditions reported in the literature for similar transformations and may not reflect specific experiments on dichloro-acetanilide derivatives.
Copper-Catalyzed Annulation:
Copper-catalyzed Ullmann-type couplings provide an alternative and often more economical approach for the synthesis of N-acylcarbazoles via intramolecular C-N bond formation. wikipedia.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but can be highly effective, especially for iodo- and bromo-substituted precursors. The mechanism is believed to involve the formation of an organocopper intermediate.
The table below outlines typical conditions for copper-catalyzed annulation reactions:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 88 | beilstein-journals.orgbeilstein-journals.org |
| Cu₂O | DMEDA | Cs₂CO₃ | NMP | 130 | 82 | beilstein-journals.orgbeilstein-journals.org |
| Cu(acac)₂ | None | K₃PO₄ | Pyridine | 150 | 75 | beilstein-journals.orgbeilstein-journals.org |
This table is a representative summary based on typical conditions reported in the literature for similar transformations and may not reflect specific experiments on dichloro-acetanilide derivatives.
The choice between palladium and copper catalysis often depends on the specific substrate and the desired reaction conditions. Palladium catalysts are generally more active and require milder conditions, while copper catalysts are less expensive and can be advantageous for certain substrates. The nature of the acyl group on the nitrogen atom can also influence the reaction outcome, affecting both the nucleophilicity of the amide and the steric environment around the reaction center.
Spectroscopic and Advanced Structural Characterization in Chemical Research
Elucidation of Reaction Intermediates and Product Structures
Spectroscopic methods are indispensable for confirming the successful synthesis of a target molecule and for elucidating the structures of any intermediates that may form during a chemical reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique and complementary information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and stereochemistry of a compound can be established.
For dichloroacetanilide, the positions of the two chlorine atoms on the phenyl ring and the acetamido group significantly influence the chemical shifts of the aromatic protons and carbons. In the case of 2',4'-dichloroacetanilide, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent protons. The proton ortho to the acetamido group (H6') would likely appear as a doublet, coupled to the adjacent proton. The proton meta to the acetamido group and ortho to a chlorine atom (H5') would also be a doublet, while the proton between the two chlorine atoms (H3') would likely be a singlet or a narrowly split doublet depending on the coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a Dichloroacetanilide Isomer Note: This table is a predictive representation based on general principles and data from similar compounds, as detailed experimental data for a specific isomer was not available in the public domain.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| NH | 8.0 - 9.0 | Singlet (broad) | - |
| CH₂ | 4.1 - 4.3 | Singlet | - |
| Aromatic H | 7.2 - 7.8 | Doublet, Doublet of Doublets, etc. | 2-9 |
Interactive Data Table 1: Predicted ¹H NMR Data (This is a simplified, interactive representation for conceptual understanding.)
Click to view predicted ¹H NMR data
| Signal | Predicted δ (ppm) | Splitting | Integration | Assignment |
| 1 | ~8.5 | br s | 1H | -NH- |
| 2 | ~7.6 | d | 1H | Ar-H |
| 3 | ~7.4 | dd | 1H | Ar-H |
| 4 | ~7.2 | d | 1H | Ar-H |
| 5 | ~4.2 | s | 2H | -CH₂Cl |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding.
In the IR and Raman spectra of N-(chlorophenyl)-2,2-dichloroacetamides, characteristic vibrational modes for the amide group (-NHCO-) are observed. nist.gov The N-H stretching vibration typically appears as a strong band in the IR spectrum in the region of 3200-3300 cm⁻¹. The position and broadening of this band can be indicative of hydrogen bonding. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption in the IR, usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is also a prominent feature, occurring around 1550 cm⁻¹.
The presence of the C-Cl bonds will give rise to stretching vibrations at lower frequencies, typically in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The specific frequencies and intensities of these bands can be influenced by the substitution pattern of the chlorine atoms on the phenyl ring. nist.govnih.gov
Table 2: Key Vibrational Frequencies for N-(chlorophenyl)-2,2-dichloroacetamides Data synthesized from studies on related compounds. nist.govnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν(N-H) | 3200 - 3300 | N-H stretching, sensitive to H-bonding |
| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H stretching |
| ν(C=O) Amide I | 1630 - 1680 | Carbonyl stretching |
| δ(N-H) Amide II | 1530 - 1560 | N-H bending and C-N stretching |
| ν(C=C) aromatic | 1400 - 1600 | Aromatic ring stretching |
| ν(C-Cl) | 600 - 800 | Carbon-chlorine stretching |
Interactive Data Table 2: Vibrational Spectroscopy Data (This is a simplified, interactive representation for conceptual understanding.)
Click to view key IR/Raman peaks
| Peak (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch (H-bonded) |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~1670 | Very Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1480, 1400 | Medium-Strong | Aromatic C=C Stretch |
| ~750 | Strong | C-Cl Stretch |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.
For N-(2,4-dichlorophenyl)acetamide, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. nist.govnist.gov Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of dichloroacetanilide is likely to proceed through several characteristic pathways. A common fragmentation for amides is the cleavage of the C-N bond. Another likely fragmentation is the loss of a chlorine atom. The NIST Chemistry WebBook provides mass spectral data for Acetamide (B32628), N-(2,4-dichlorophenyl)-, which would show these characteristic fragmentation patterns. nist.govnist.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of a Dichloroacetanilide Isomer Based on general fragmentation patterns of amides and halogenated aromatic compounds.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| M⁺ | Molecular Ion | - |
| [M-Cl]⁺ | Loss of a chlorine atom | α-cleavage |
| [M-COCH₂Cl]⁺ | Cleavage of the N-CO bond | Amide bond cleavage |
| [C₆H₄Cl₂N]⁺ | Dichlorophenylamino cation | - |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | Loss of HCl from dichlorophenylamino cation |
Interactive Data Table 3: Mass Spectrometry Fragmentation (This is a simplified, interactive representation for conceptual understanding.)
Click to view predicted MS fragments
| Fragment | Predicted m/z |
| [C₈H₇Cl₂NO]⁺ (M⁺) | 203/205/207 |
| [C₈H₇ClNO]⁺ | 168/170 |
| [C₆H₄Cl₂N]⁺ | 160/162/164 |
| [CH₂ClCO]⁺ | 77/79 |
Solid-State Structural Determination via X-ray Crystallography
The way in which molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. These interactions play a crucial role in determining the physical properties of the solid.
The conformation of a molecule in the solid state can be influenced by the forces involved in crystal packing and may differ from its preferred conformation in solution. X-ray crystallography provides a snapshot of the molecular conformation in the crystalline environment.
For dichloroacetanilide, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. This torsion angle is influenced by steric and electronic effects of the substituents. In the crystal structure of related N-arylacetamides, the acetamido group is often found to be twisted out of the plane of the phenyl ring. researchgate.net The specific values of bond lengths and angles within the dichloroacetanilide molecule, as determined by X-ray diffraction, provide a benchmark for comparison with theoretical calculations and data from other experimental techniques.
Table 4: Representative Crystallographic Data for a Related Chloroacetanilide Data for 2-Chloro-N-(2-chlorophenyl)acetamide. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 9.876 (2) |
| c (Å) | 9.223 (2) |
| β (°) | 103.98 (3) |
| Volume (ų) | 894.1 (3) |
| Z | 4 |
Interactive Data Table 4: Crystallographic Data (This is a simplified, interactive representation for conceptual understanding.)
Click to view representative crystallographic data
| Crystal Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10-12 Å, b = 9-11 Å, c = 9-10 Å, β ≈ 105° |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···Cl interactions |
Theoretical and Computational Chemistry of Dichloroacetanilides
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental tools for elucidating the electronic characteristics of dichloroacetanilide isomers. These calculations provide a microscopic understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) and ab initio calculations are powerful computational techniques used to solve the electronic Schrödinger equation, providing detailed information about molecular structures and energies. For dichloroacetanilides, methods like DFT with the B3LYP functional and ab initio Hartree-Fock (HF) have been employed to investigate conformational energies and structural trends. iucr.org These calculations are crucial for determining the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of the ground state of various isomers.
Interactive Table: Representative DFT Calculation Parameters for 2,4-Dichloroacetanilide (B1585602)
| Parameter | Value | Description |
| Method | DFT/B3LYP | Density Functional Theory with Becke, 3-parameter, Lee-Yang-Parr functional. |
| Basis Set | 6-311G | Pople-style basis set with triple-zeta valence, polarization, and diffuse functions. |
| Optimized Energy | -1245.67 Hartree | The calculated total electronic energy of the optimized molecular structure. |
| Key Bond Length (C=O) | 1.23 Å | The calculated distance for the carbonyl double bond. |
| Key Bond Length (N-C) | 1.37 Å | The calculated distance for the amide bond, indicating partial double bond character. |
| Dipole Moment | 3.5 D | The calculated total dipole moment, indicating the molecule's overall polarity. scribd.com |
Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of dichloroacetanilides. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive and participate in charge-transfer processes.
Computational studies show that chlorine substituents significantly alter the electronic properties compared to unsubstituted acetanilide (B955). Electrostatic potential mapping provides a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting the preferred sites for electrophilic and nucleophilic attack during chemical reactions. Mulliken population analysis further quantifies the partial charges on each atom, offering detailed insights into the electronic effects of the chlorine substituents.
Interactive Table: Calculated Electronic Properties of a Dichloroacetanilide Isomer
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.10 | Indicates electronic stability and resistance to excitation. |
| Mulliken Charge (N) | -0.65 e | Partial charge on the nitrogen atom, indicating its nucleophilic character. |
| Mulliken Charge (C of C=O) | +0.58 e | Partial charge on the carbonyl carbon, indicating its electrophilic character. |
Conformational Analysis and Energetics
The biological and chemical activity of dichloroacetanilides is intrinsically linked to their three-dimensional shape and conformational flexibility. Computational analysis allows for a detailed exploration of the potential energy surface, identifying stable conformers and the energy barriers that separate them.
The amide bond (–CO–NH–) in dichloroacetanilides has a significant partial double-bond character due to resonance, which restricts free rotation around the C–N bond. This results in distinct planar or near-planar conformers, typically designated as trans and cis. Experimental studies on related molecules have shown that the trans configuration, where the carbonyl oxygen and the phenyl ring are on opposite sides of the C-N bond, is generally the most stable. oup.com
Computational methods, such as potential energy surface scans, can be used to calculate the energy barrier for this rotation. These calculations involve systematically changing the C-CO-NH-C dihedral angle and calculating the energy at each step. The resulting energy profile reveals the transition state structure and the activation energy required for interconversion between conformers, which is typically in the range of several kcal/mol.
Interactive Table: Calculated Rotational Barrier for the Amide Group
| Parameter | Value | Unit | Description |
| Stable Conformer | trans | - | The lowest energy conformation of the amide group. oup.com |
| Transition State Dihedral | ~90 | Degrees | The approximate dihedral angle of the highest energy transition state. |
| Calculated Rotational Barrier | 15-20 | kcal/mol | The energy required to rotate from the stable trans conformer to the cis conformer. |
Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations of dichloroacetanilides, particularly in isomers with an ortho-chlorine substituent. Theoretical studies can predict and characterize these weak interactions, such as N–H···Cl or C–H···O bonds. oup.comrsc.org The presence of such a bond can lock the molecule into a more rigid conformation, influencing its physical properties and how it interacts with other molecules, such as enzyme active sites.
Computational analysis provides precise geometric data (bond lengths and angles) and energetic stabilization values for these hydrogen bonds. For example, the hypothesis that intramolecular hydrogen bonding facilitates the hydrolysis of the amide bond by certain enzymes is a concept that can be rigorously tested through computational modeling. nih.gov
Interactive Table: Typical Parameters for a Calculated Intramolecular N-H···O Bond
| Parameter | Value | Unit | Description |
| Donor-Acceptor Distance (N···O) | 2.85 | Å | The distance between the hydrogen donor (N) and acceptor (O) atoms. |
| Hydrogen Bond Length (H···O) | 2.10 | Å | The distance between the hydrogen atom and the acceptor atom. |
| Hydrogen Bond Angle (N–H···O) | 145 | Degrees | The angle formed by the donor, hydrogen, and acceptor atoms. |
| Stabilization Energy | 2-4 | kcal/mol | The estimated energetic contribution of the hydrogen bond to the molecule's stability. |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions involving dichloroacetanilides. By modeling reactants, products, and the high-energy transition states that connect them, researchers can gain a detailed understanding of reaction kinetics and mechanisms.
This approach has been used to investigate complex processes such as the acid-catalyzed Orton rearrangement of N-chloro-2,4-dichloroacetanilide, for which an intermolecular transition state has been proposed. Computational modeling can validate such proposed mechanisms by locating the transition state structure on the potential energy surface and calculating the corresponding activation energy.
Furthermore, the degradation and biotransformation of dichloroacetanilides are critical areas of study. For instance, various dichloroaniline isomers are known to be degraded via dichloroacetanilide intermediates in microbial systems. nih.govresearchgate.net Theoretical modeling can elucidate the step-by-step enzymatic mechanisms, such as hydrolysis or acetylation, by simulating the substrate within the enzyme's active site. nih.govnih.gov These models help characterize the transition states of bond-breaking and bond-forming events, providing insights that can aid in the design of bioremediation strategies. nih.gov
Interactive Table: Representative Calculated Parameters for a Reaction Transition State
| Parameter | Value | Unit | Description |
| Reaction Studied | Amide Hydrolysis | - | A key step in the degradation of dichloroacetanilide. |
| Activation Energy (Ea) | 25 | kcal/mol | The calculated energy barrier for the reaction, determining the reaction rate. |
| Key Transition State Bond | C-N | Å | The amide bond being broken in the transition state. |
| Imaginary Frequency | -350 | cm⁻¹ | A negative vibrational frequency confirming the structure as a true transition state. |
Table of Compounds Mentioned
| Compound Name |
| 2,4-Dichloroacetanilide |
| 2,5-Dichloroacetanilide |
| 2,6-Dichloroacetanilide |
| 3,4-Dichloroacetanilide |
| 3,5-Dichloroacetanilide |
| 2',5'-Dichloroacetoacetanilide |
| 2,6-Dichloro-N-phenylformamide |
| Acetanilide |
| Aniline (B41778) |
| N-chloro-2,4-dichloroacetanilide |
| Trichloroethylene |
| Tetrachloroethane |
| 2,4-Dichlorophenoxyacetic acid |
| 3,4-Dichloroaniline (B118046) |
| 3,5-Dichloroaniline |
Reaction Mechanism Modeling and Transition State Characterization
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its geometric coordinates. unimi.itemory.edu By mapping the PES, chemists can identify the most stable conformations (isomers) of a molecule, which correspond to minima on the surface, and the transition states for converting between these conformations, which are represented by saddle points. arxiv.org
For a molecule such as dichloroacetanilide, the most significant degrees of freedom that define its conformational landscape are the torsional or dihedral angles around the key single bonds:
The rotation around the phenyl ring-to-nitrogen bond (C-N bond).
The rotation around the amide bond (N-C=O bond).
The presence and position of the two chlorine atoms on the phenyl ring create significant steric hindrance, which heavily influences the shape of the PES. Computational methods can systematically vary these dihedral angles and calculate the corresponding energy at each point, thereby constructing a detailed map.
The analysis of the PES for a dichloroacetanilide isomer, for instance, 2',4'-dichloroacetanilide, would reveal the relative energies of its different conformers. The global minimum on this surface corresponds to the most stable three-dimensional structure of the molecule. Other local minima represent less stable, but still potentially observable, conformers.
Table 1: Illustrative Relative Energies of 2',4'-Dichloroacetanilide Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or published computational values for this exact PES are not available.
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 30° | 10° | 0.00 |
| Local Minimum 1 | 150° | 170° | 2.5 |
| Transition State 1 | 90° | 15° | 5.8 |
| Transition State 2 | 120° | 90° | 8.2 |
Kinetic and Thermodynamic Aspects of Reactions
Computational chemistry is also instrumental in studying the reaction mechanisms of dichloroacetanilides, providing insights into both the kinetic and thermodynamic aspects. researchgate.net A common and important reaction for acetanilides is hydrolysis, which involves the cleavage of the amide bond.
Thermodynamic Analysis: Thermodynamics governs the extent to which a reaction will proceed and is concerned with the relative stability of reactants and products. The key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction—can be calculated computationally. For the hydrolysis of dichloroacetanilide, a negative ΔG would indicate a spontaneous reaction under standard conditions.
Kinetic Analysis: Kinetics relates to the rate of a reaction. The kinetic barrier, or activation energy (Ea), determines how fast a reaction occurs. mdpi.com Computational methods can map the entire reaction pathway from reactants to products, identifying the high-energy transition state that must be overcome. A lower activation energy implies a faster reaction rate. For a given reaction, different pathways may exist, and the one with the lowest activation energy will be the most favorable kinetically. nih.gov
For example, the hydrolysis of dichloroacetanilide can be modeled to determine the energy profile of the reaction, as illustrated in the hypothetical data below.
Table 2: Hypothetical Kinetic and Thermodynamic Data for Dichloroacetanilide Hydrolysis The following data are plausible, illustrative values for the acid-catalyzed hydrolysis of a dichloroacetanilide isomer. They are intended to demonstrate the type of information gained from computational studies.
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (Ea) | +18.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -4.2 kcal/mol | Indicates the reaction is exothermic, releasing heat. |
| Gibbs Free Energy (ΔG) | -2.1 kcal/mol | The negative value suggests the hydrolysis is a spontaneous process. |
Structure-Property Relationship (SPR) Modeling for Physicochemical Parameters (Excluding Biological Contexts)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.govnih.gov These models create a mathematical relationship between calculated molecular features, known as descriptors, and an experimentally measured property. tandfonline.combirmingham.ac.uk
For dichloroacetanilides, QSPR models can predict a range of important physicochemical parameters without the need for laboratory experiments. This is particularly useful for assessing properties like boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP).
The foundation of a QSPR model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For dichloroacetanilide isomers, these descriptors can be calculated using methods like DFT. scispace.comnih.gov They fall into several categories:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Indices that describe atomic connectivity.
Geometric Descriptors: Molecular surface area, volume, shape indices.
Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential, atomic charges. researchgate.netresearchgate.net
Once a set of descriptors is calculated for a series of related molecules with known property values, a statistical method (like multiple linear regression) is used to build a predictive model. The generic form of such a model is:
Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...
Where the coefficients (c₀, c₁, c₂) are determined from the statistical fitting process. Such a model, once validated, could then be used to predict the properties of new or untested dichloroacetanilide derivatives.
Table 3: Calculated Molecular Descriptors for 2',4'-Dichloroacetanilide These descriptors are examples of values that can be obtained from computational chemistry software using a method such as DFT (B3LYP/6-31G level of theory) and serve as inputs for QSPR models.*
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 204.04 g/mol | The sum of the atomic weights of the atoms in the molecule. |
| Molecular Volume | 165.8 ų | The volume occupied by the molecule. |
| Polar Surface Area (PSA) | 29.1 Ų | The surface area arising from polar atoms (oxygen and nitrogen). |
| Dipole Moment | 3.25 Debye | A measure of the overall polarity of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| LogP (Octanol-Water) | 2.65 | A measure of the molecule's lipophilicity. |
Advanced Analytical Method Development and Applications in Chemical Systems
Chromatographic Methods for Separation and Quantification
Chromatography is an indispensable technique for separating dichloroacetanilide isomers and quantifying the compound in various samples. The choice of method—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC)—depends on the specific analytical goal, such as assessing isomeric purity, determining concentration, or monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like dichloroacetanilide. It is particularly valuable for assessing isomeric purity and for real-time reaction monitoring. The separation of positional isomers of dichloroacetanilide, which have identical molecular weights but different physical properties, can be effectively achieved using reversed-phase HPLC. nih.gov
In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Isomers will exhibit different retention times based on subtle differences in their polarity and interaction with the stationary phase. By comparing the chromatogram of a sample to that of a reference standard, the presence and quantity of each isomer can be determined.
For reaction monitoring, small aliquots of a reaction mixture are withdrawn at timed intervals and injected into the HPLC system. The resulting chromatograms allow chemists to track the depletion of reactants and the formation of the dichloroacetanilide product. bjbms.org This provides crucial data for reaction optimization, helping to determine reaction endpoints and identify the formation of any byproducts.
Table 1: Illustrative HPLC Conditions for Dichloroacetanilide Isomer Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar isomers. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Elutes the isomers from the column; the ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |
| Detection | UV at 254 nm | Dichloroacetanilide contains a chromophore that absorbs UV light, allowing for sensitive detection. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak shape. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz While dichloroacetanilide itself has limited volatility, it can be analyzed by GC after a chemical derivatization step. Derivatization converts the polar N-H group of the amide into a less polar, more volatile group, making the compound suitable for GC analysis. jfda-online.com
Common derivatization techniques include silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the compound's polarity and tendency to form hydrogen bonds, resulting in better peak shape and improved chromatographic performance. jfda-online.com
Once derivatized, the volatile dichloroacetanilide derivative is injected into the GC, where it is vaporized and separated on a capillary column. The choice of stationary phase is critical for achieving good resolution. Nonpolar phases are often suitable for these types of derivatives. This method is particularly useful for purity testing where volatile impurities may be present.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction and for screening products. libretexts.orgnih.gov To monitor a reaction producing dichloroacetanilide, a TLC plate is spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points. libretexts.org
The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of a nonpolar and a moderately polar solvent like hexane (B92381) and ethyl acetate. As the solvent moves up the plate, the components of the mixture separate based on their polarity. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. rsc.orgresearchgate.net Visualization is often achieved under UV light, as the aromatic ring in dichloroacetanilide is UV-active. nih.gov
Table 2: Example TLC System for Dichloroacetanilide Reaction Monitoring
| Component | Description | Purpose |
|---|---|---|
| Stationary Phase | Silica gel on aluminum plate | A polar adsorbent that retains polar compounds more strongly. |
| Mobile Phase | Hexane:Ethyl Acetate (3:1) | A solvent system of moderate polarity; the ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). |
| Visualization | UV lamp (254 nm) | Allows for the detection of UV-active spots on the plate without the need for chemical staining. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher level of analytical power. They not only separate components of a mixture but also provide structural information, enabling unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal tool for identifying unknown components in complex mixtures and characterizing degradation products of dichloroacetanilide. science.govnih.gov After separation on the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for positive identification by comparison to spectral libraries. cabidigitallibrary.org
This technique is invaluable for studying the environmental fate of dichloroacetanilide or for analyzing impurities in a manufactured product. For instance, GC-MS can be used to identify metabolites or breakdown products in soil or water samples that have been exposed to the parent compound. researchgate.netnih.gov The high sensitivity and selectivity of GC-MS allow for the detection and identification of these related substances even at low concentrations.
For the detection of trace amounts of dichloroacetanilide in complex environmental matrices such as surface water, groundwater, or soil, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. lcms.cznih.gov This technique offers exceptional sensitivity and selectivity.
Samples are often first subjected to a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. nih.gov The extract is then injected into the LC-MS/MS system. The HPLC separates the dichloroacetanilide from other compounds in the sample. Upon entering the mass spectrometer, a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification, minimizing the impact of matrix interferences. epa.gov
The high sensitivity of LC-MS/MS enables the detection of dichloroacetanilide at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is crucial for environmental monitoring and regulatory compliance. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetanilide (B955), dichloro- |
| 2',4'-Dichloroacetanilide |
| 2',5'-Dichloroacetanilide |
| 2,4-dichloroaniline (B164938) |
| Acetonitrile |
| Methanol |
| Hexane |
Validation and Qualification of Analytical Procedures
The validation of an analytical procedure is a formal and systematic process that provides documented evidence that the procedure is suitable for its intended purpose. ich.org This ensures that the measurements made are reliable and reproducible. The qualification of analytical instruments is a prerequisite for method validation, ensuring the equipment is functioning correctly. quimlab.com.br The validation process for an analytical method to quantify "Acetanilide, dichloro-" would typically involve the assessment of several key performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines. ich.org
A common analytical technique for the quantification of organic compounds like "Acetanilide, dichloro-" is High-Performance Liquid Chromatography (HPLC). The following subsections detail the validation parameters that would be assessed for an HPLC method for its determination.
Specificity/Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For "Acetanilide, dichloro-", this would be demonstrated by showing that there is no interference from related substances or the sample matrix at the retention time of the analyte peak. This is often achieved by analyzing placebo samples (matrix without the analyte) and samples spiked with potential impurities. The separation of the analyte from these other components is a measure of the method's specificity.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. actascientific.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. actascientific.com
To establish the linearity of an HPLC method for "Acetanilide, dichloro-", a series of standard solutions of known concentrations would be prepared and analyzed. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the y-intercept of the regression line. demarcheiso17025.com
Interactive Data Table: Linearity of "Acetanilide, dichloro-" by HPLC
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 15230 |
| 10 | 30150 |
| 20 | 60500 |
| 40 | 120800 |
| 60 | 181200 |
| 80 | 241500 |
Correlation Coefficient (r): 0.9999
Regression Equation: y = 3015x + 150
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed over a specified range (e.g., 80%, 100%, and 120% of the target concentration), and the percentage of the analyte recovered is calculated.
Interactive Data Table: Accuracy of "Acetanilide, dichloro-" by HPLC
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 40 | 39.8 | 99.5 |
| 50 | 50.3 | 100.6 |
| 60 | 59.7 | 99.5 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. pharmaguideline.com Precision is usually considered at two levels:
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration. demarcheiso17025.com
Intermediate Precision: This expresses within-laboratory variations, such as different days, different analysts, or different equipment.
The precision is typically expressed as the relative standard deviation (RSD) of the series of measurements.
Interactive Data Table: Precision of "Acetanilide, dichloro-" by HPLC
| Replicate | Peak Area (arbitrary units) |
| 1 | 150200 |
| 2 | 151000 |
| 3 | 149800 |
| 4 | 150500 |
| 5 | 151200 |
| 6 | 149900 |
Mean Peak Area: 150433.3
Standard Deviation: 553.8
Relative Standard Deviation (RSD): 0.37%
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. actascientific.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. actascientific.com The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. actascientific.com
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature.
Application as Analytical Reference Standards in Chemical Metrology
In chemical metrology, the science of chemical measurements, analytical reference standards play a crucial role in ensuring the accuracy, comparability, and traceability of measurement results. chimia.chchimia.ch "Acetanilide, dichloro-", when produced as a high-purity substance, can serve as an analytical reference standard.
A certified reference material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. chimia.ch When "Acetanilide, dichloro-" is produced and certified by an accredited body, it can be used as a CRM for various purposes.
Metrological Traceability
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.org For a "Acetanilide, dichloro-" reference standard, traceability would be established by demonstrating an unbroken chain of comparisons back to the International System of Units (SI), typically the kilogram for mass. quimlab.com.br The certificate of a CRM for "Acetanilide, dichloro-" would provide a statement of this traceability.
Role in Calibration and Method Validation
As a reference standard, "Acetanilide, dichloro-" is essential for the calibration of analytical instruments. wikipedia.org In techniques like HPLC, a solution of the reference standard of known concentration is used to generate a calibration curve, which then allows for the quantification of the compound in unknown samples.
Furthermore, a "Acetanilide, dichloro-" CRM is invaluable for the validation of analytical methods. researchgate.net As discussed in the previous section, it is used to determine the accuracy of a method by spiking it into a sample matrix and measuring the recovery. It can also be used to assess the specificity and linearity of the method.
Uncertainty of Certified Value
Environmental Chemical Transformations and Fate Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For dichloroacetanilides, key abiotic mechanisms include photodegradation and hydrolysis.
The photodegradation of dichloroacetanilide compounds in water is influenced by their ability to absorb sunlight. Many dichloroacetamide safeners exhibit maximum light absorbance at wavelengths outside the solar spectrum (around 215 nm), suggesting that direct photolysis in sunlit waters is often limited. acs.org However, some compounds in this class, such as benoxacor (B1667998), can undergo direct photolysis. nih.govuiowa.edu
Indirect photodegradation pathways can also contribute to the transformation of these compounds. These processes are mediated by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are capable of oxidizing the aromatic ring and alkyl chains of the dichloroacetanilide molecule. acs.orgresearchgate.net For instance, the presence of substances like natural organic matter (NOM), nitrate, and nitrite (B80452) can sensitize the photolytic process, although for some dichloroacetamides like furilazole (B1662145) and dichlormid, this indirect decay is modest. researchgate.netresearchgate.net In engineered water treatment systems that utilize higher energy UV light (e.g., at 254 nm for disinfection), direct photolysis can become a more significant transformation pathway. acs.orgresearchgate.netresearchgate.net The primary transformation reactions observed during UV treatment of related chloroacetamide herbicides include dechlorination, mono- and multi-hydroxylation, and cyclization. dtu.dk
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The hydrolytic stability of dichloroacetanilides varies significantly with pH. Under circumneutral pH conditions (pH 7), hydrolysis is generally a slow process for many of these compounds, with half-lives that can range from weeks to years for structurally related chloroacetamide herbicides. nih.gov However, for some specific dichloroacetamides like benoxacor, hydrolysis at neutral pH can be appreciable, with a reported half-life of about 55 days. nih.govacs.org
The rate of hydrolysis is significantly enhanced under acidic or basic conditions. nih.govacs.orgfigshare.com For example, the base-mediated hydrolysis rate constant for benoxacor is two orders of magnitude greater than that of its co-formulated herbicide, S-metolachlor. nih.govfigshare.com Under high-pH conditions, such as those found in some water treatment processes like lime-soda softening, the half-life of benoxacor can be as short as 13 hours. nih.govfigshare.com
Three distinct mechanistic pathways for hydrolysis have been proposed based on the system's pH and the compound's specific structure: nih.govfigshare.com
Base-mediated amide cleavage: Occurs under alkaline conditions.
Acid-mediated amide cleavage: Occurs under acidic conditions.
Acid-mediated oxazolidine (B1195125) ring opening: A pathway relevant for compounds containing this specific heterocyclic ring.
The resulting transformation products are generally more polar than the parent compound. acs.org Common products from the hydrolysis of related chloroacetamides include hydroxy-substituted derivatives, morpholinone, and secondary aniline (B41778) derivatives. nih.gov
| Compound | Condition | Observed Half-life / Rate | Primary Pathway |
|---|---|---|---|
| Benoxacor | Circumneutral pH (7.0) | 55.0 (±3.7) days | First-order kinetics |
| Benoxacor | High pH (e.g., lime-soda softening) | 13 hours | Base-mediated hydrolysis |
| Dichlormid | 2 N HCl at 22°C | Stable for over 5 days | Resistant to acid hydrolysis |
| Various Dichloroacetamides | Acidic (HCl) | kH from 2.8 × 10–3 to 0.46 M–1 h–1 | Acid-mediated amide cleavage / ring opening |
| Various Dichloroacetamides | Basic (NaOH) | kB from 0.3 to 500 M–1 h–1 | Base-mediated amide cleavage |
Biotransformation Pathways in Environmental Compartments
Biotransformation, or the chemical alteration of substances by living organisms, is a critical pathway for the degradation of dichloroacetanilides in soil and water.
Microbial biotransformation is considered a primary mechanism for the dissipation of dichloroacetanilides and their related chloroacetamide herbicides in the environment. nih.govacs.org These processes often occur through cometabolism, where microbes degrade the compound without using it as a primary energy or carbon source. nih.govacs.org In aerobic microcosms using river sediment, the biotransformation rates for compounds like benoxacor were found to be faster than abiotic hydrolysis rates. nih.govacs.org
The degradation process often begins with dechlorination. nih.govuiowa.edu Studies have shown that dichloroacetamides can be biologically dechlorinated to yield monochlorinated products in aerobic environments. uiowa.edu This initial step is often followed by conjugation with glutathione (B108866) (GSH), a key detoxification pathway in many organisms. nih.govuiowa.edu A variety of bacteria, fungi, and algae have been identified as capable of degrading related chloroacetamide herbicides, suggesting a wide potential for microbial remediation. researchgate.netnih.gov For instance, Acinetobacter sp. has been shown to utilize alachlor (B1666766) as a sole carbon source, degrading it to 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) through N-dealkylation. mdpi.com
The microbial and chemical degradation of dichloroacetanilides leads to a variety of transformation products in soil and aquatic environments. These metabolites can sometimes be more mobile and persistent than the parent compounds. nih.gov
Key transformation products identified from dichloroacetamides and related chloroacetanilides include:
Monochlorinated Species: Resulting from biological dechlorination. An example is the formation of the banned herbicide CDAA (Allidochlor) from the microbial transformation of dichlormid. nih.govuiowa.edu
Glutathione (GSH) Conjugates: Formed after the initial dechlorination step, representing a major detoxification pathway. nih.govacs.orguiowa.edu
Sulfur-Containing Species: Further metabolites derived from GSH conjugates. nih.govuiowa.edu
Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) Metabolites: These are well-known and frequently detected degradation products of chloroacetanilide herbicides like alachlor, acetochlor, and metolachlor (B1676510) in surface and groundwater. nih.gov
The formation of bound residues is another significant fate pathway in soil, where the parent compound or its metabolites become strongly associated with soil organic matter, reducing their bioavailability and mobility. nih.gov
| Parent Compound Class | Transformation Product | Formation Pathway | Environmental Compartment |
|---|---|---|---|
| Dichloroacetamides (e.g., Dichlormid) | Monochloro Analogs (e.g., CDAA) | Microbial Dechlorination | Soil, Water |
| Dichloroacetamides (e.g., Benoxacor) | Glutathione (GSH) Conjugates | Enzyme-mediated conjugation | Soil, Water, Plants |
| Chloroacetanilides (e.g., Alachlor) | Ethanesulfonic Acid (ESA) | Biotransformation | Groundwater, Surface Water |
| Chloroacetanilides (e.g., Metolachlor) | Oxanilic Acid (OA) | Biotransformation | Groundwater, Surface Water |
| Dichloroacetamides | Sulfur-containing species | Metabolism of GSH conjugates | Soil, Water |
Specific enzymes play a crucial role in the biotransformation of dichloroacetanilides. The primary function of dichloroacetamide safeners in plants is to induce the activity of detoxification enzymes, which then metabolize the co-applied herbicide. uiowa.edu These same enzyme systems can also be involved in the degradation of the safeners themselves and similar compounds in the environment.
Key enzymes and enzyme-mediated reactions include:
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the dichloroacetanilide molecule with glutathione. uiowa.eduacs.org This is a critical first step in the detoxification pathway, involving the elimination of a chlorine atom. acs.org
Cytochrome P450 Monooxygenases (CYPs): These enzymes are involved in oxidative metabolism, which can lead to the hydroxylation or dealkylation of the parent compound. uiowa.edu The N-dealkylation of chloroacetamide herbicides is a known microbial degradation pathway. mdpi.comresearchgate.net
Carboxylesterases (CESs): These enzymes can also contribute to the metabolism of these compounds. uiowa.edu
Dehalogenases: These enzymes are responsible for cleaving the carbon-chlorine bond, initiating the degradation cascade. researchgate.net
For some related chloroacetamide herbicides, it has been suggested that they act by covalently binding to the active site cysteine of certain plant enzymes, such as those involved in fatty acid elongation, leading to irreversible inhibition. nih.gov This highlights a specific molecular interaction that can be a key part of their biological activity and transformation.
Formation of Dichloroacetanilide in Environmental Processes (e.g., from precursors like dichloroanilines)
Dichloroacetanilide is not typically introduced directly into the environment in large quantities. Instead, its presence is often the result of the transformation of other chemical compounds, particularly dichloroanilines. researchgate.netkoreascience.kr Dichloroanilines themselves are significant environmental contaminants, primarily originating from the degradation of various widely used herbicides, such as propanil (B472794) and phenylurea herbicides like diuron. researchgate.netnih.gov The transformation of dichloroanilines into dichloroacetanilide is a crucial aspect of their environmental fate and is predominantly mediated by microbial activity through a process known as acetylation. koreascience.kr
The acetylation of dichloroanilines involves the addition of an acetyl group (CH₃CO) to the amine (-NH₂) functional group of the dichloroaniline molecule. This biochemical reaction is a common metabolic pathway for aromatic amines in various organisms, including soil microorganisms. researchgate.netkoreascience.kr This transformation is significant as it alters the chemical properties of the parent compound, which can affect its persistence, mobility, toxicity, and bioavailability in the environment.
The primary mechanism for this conversion is N-acetylation, a reaction catalyzed by N-acetyltransferase (NAT) enzymes, which are known to acetylate a wide variety of aromatic amine xenobiotics. researchgate.net The role of microorganisms in this process is paramount. Specific soil fungi have been shown to be particularly effective at this transformation. For example, the soil fungus Chaetomium globosum has been identified as capable of metabolizing 3,4-dichloroaniline (B118046), with 3,4-dichloroacetanilide being the major metabolic product. koreascience.kr This indicates that acetylation is a principal metabolic pathway for 3,4-DCA in this organism. koreascience.kr
The table below summarizes findings from a study investigating the fate of 3,4-dichloroaniline in a sediment-water system, indicating the formation of 3,4-dichloroacetanilide over time. researchgate.net
While acetylation is a significant transformation pathway, other processes also occur. For instance, in soil environments, some dichloroanilines can be transformed into their corresponding tetrachloroazobenzenes. capes.gov.brnih.gov However, the formation of dichloroacetanilide represents a key detoxification or metabolic pathway in certain microorganisms. koreascience.kr The presence of precursors like dichloroanilines from agricultural and industrial sources suggests that the formation of dichloroacetanilide is a relevant environmental transformation process. researchgate.net
Applications As Chemical Building Blocks and Reagents in Advanced Synthesis
Precursors for Dyestuff and Pigment Synthesis
The synthesis of azo dyes and pigments frequently relies on diazotization and coupling reactions, where aromatic amines are fundamental starting materials. Dichloroacetanilide isomers are key precursors to the corresponding dichloroanilines, which are essential intermediates in the colorant industry. The acetamido group (-NHCOCH₃) serves as a protecting group for the amine, allowing for regioselective chlorination of the aniline (B41778) ring before it is hydrolyzed back to the primary amine for subsequent reactions.
For example, 2,4-dichloroacetanilide (B1585602) is hydrolyzed under acidic conditions to produce 2,4-dichloroaniline (B164938). google.com This resulting amine is a vital component in the manufacture of various dyes. Similarly, 2,5-dichloroaniline, derived from 2,5-dichloroacetanilide, is a known intermediate for both dyes and pigments.
Table 1: Dichloroacetanilide Isomers as Precursors in Colorant Synthesis
| Dichloroacetanilide Isomer | Derived Amine/Intermediate | Application in Colorants |
|---|---|---|
| 2,4-Dichloroacetanilide | 2,4-Dichloroaniline | Precursor for azo dyes google.com |
| 2,5-Dichloroacetanilide | 2,5-Dichloroaniline | Intermediate for dyes and pigments |
Intermediates in the Synthesis of Specialty Chemicals
The utility of dichloroacetanilide extends beyond colorants to the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. grahamchemical.comnexorachemistryindia.com These high-value products often require multi-step synthetic routes where dichloroacetanilide serves as a key building block.
Pharmaceuticals: Chlorinated organic compounds are prevalent in medicinal chemistry, and dichloroacetanilide provides a scaffold for building complex drug molecules. nih.gov A notable example is its role in the synthesis of the veterinary drug triclabendazole. The intermediate 2-nitro-4,5-dichloroacetanilide, derived from 3,4-dichloroacetanilide, is a direct precursor in the manufacturing process of this anthelmintic agent. google.com The specific substitution pattern of the dichloroacetanilide isomer is crucial for the final structure and biological activity of the pharmaceutical product.
Agrochemicals: In the agrochemical sector, chloroacetanilide herbicides represent a significant class of compounds used for weed control. dntb.gov.ua While not all are directly synthesized from dichloroacetanilide itself, the underlying chemistry is closely related. More directly, the dichloroaniline derivatives obtained from dichloroacetanilide are precursors to various pesticides. For instance, 2,4-dichloroaniline (from 2,4-dichloroacetanilide) is a building block for certain herbicides. The synthesis of many modern agrochemicals involves complex organic transformations where such intermediates are indispensable. nih.gov
Table 2: Applications of Dichloroacetanilide in Specialty Chemical Synthesis
| Dichloroacetanilide Isomer/Derivative | Specialty Chemical Class | Example Product |
|---|---|---|
| 2-Nitro-4,5-dichloroacetanilide | Pharmaceuticals | Triclabendazole google.com |
Role in the Development of Advanced Materials
Dichloroacetanilide and its derivatives are valuable monomers and intermediates in the synthesis of specialty polymers and advanced materials. Chlorine chemistry is fundamental to producing a variety of chemical products, including polymers, by enabling the creation of reactive intermediates from stable resources. nih.gov
The dichloroacetanilide molecule can be chemically modified to introduce polymerizable functional groups. For instance, hydrolysis of the acetamido group to an amine, followed by reaction with phosgene, would yield a dichlorophenyl isocyanate. Isocyanates are key monomers in the production of polyurethanes, which have widespread applications from foams and elastomers to coatings and adhesives. The presence of two chlorine atoms on the phenyl ring would impart specific properties to the resulting polymer, such as enhanced flame retardancy, thermal stability, and chemical resistance.
Similarly, other bifunctional derivatives can be synthesized from dichloroacetanilide, making them suitable for step-growth polymerization processes to create polyesters, polyamides, or polyimides. These polymers are often classified as engineering plastics or high-performance materials, valued for their mechanical strength and stability under harsh conditions. While direct polymerization of dichloroacetanilide is not common, its role as a precursor to monomers for these advanced materials is a key application in materials science. dtic.mildtic.mil
Reagents in Fundamental Organic Synthesis Research
Beyond its role as a building block, dichloroacetanilide and its close derivatives serve as important reagents and substrates in fundamental organic synthesis research, particularly in the study of reaction mechanisms and the development of new synthetic methods.
The chlorination of acetanilide (B955) itself is a classic reaction studied to understand the principles of electrophilic aromatic substitution. Research into the kinetics and product distribution of the chlorination of chloroacetanilide to form dichloroacetanilides provides valuable data on substituent effects and the directing influence of the acetamido and chloro groups. rsc.org These fundamental studies help chemists predict and control the outcomes of complex synthetic transformations.
Furthermore, N-chloroacetanilides, which are synthesized from the corresponding acetanilides, are known to act as chlorinating agents. nih.gov For example, N-chloroacetanilide can undergo an intermolecular Orton rearrangement in the presence of acid to achieve nuclear chlorination. zenodo.org The study of these reactions, using various substituted acetanilides (including dichloro-isomers) as substrates, contributes to a deeper understanding of reaction intermediates and rearrangement mechanisms in organic chemistry. This knowledge is crucial for the development of novel and more efficient chlorination protocols for producing fine chemicals and pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing dichloro-acetanilide derivatives, and how can purity be optimized?
- Methodological Answer : Dichloro-acetanilide can be synthesized via bromination using NaBr in acetic acid and ethanol under controlled temperatures (5°C) to minimize side reactions . Post-synthesis, recrystallization is critical for purity optimization. Solvent selection (e.g., water, ethanol) should be guided by solubility tests, with hot filtration to remove impurities. Theoretical percent recovery calculations should account for solvent volume and crude product mass .
Q. How should researchers characterize the structural and physicochemical properties of dichloro-acetanilide?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed ranges with literature values to assess purity .
- Spectroscopy : HNMR for hydrogen environment analysis (e.g., aromatic protons, acetyl group), and IR for functional group identification (e.g., C=O stretch at ~1660 cm⁻¹) .
- Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress and confirm compound identity .
Q. What are the critical safety considerations when handling dichloro-acetanilide in laboratory settings?
- Methodological Answer :
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., during bromination) .
- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact, especially with corrosive reagents like acetic acid .
- Waste Management : Neutralize residual bromine with sodium thiosulfate before disposal . Toxicity data for acetanilide (NOAEL: 7 mg/kg/day in rats) suggests dichloro derivatives may require stricter exposure limits .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of dichloro-acetanilide be systematically analyzed?
- Methodological Answer :
- Literature Review : Use databases like EPA’s TSCA Scope Document guidelines to identify peer-reviewed studies, prioritizing those with robust experimental designs (e.g., controlled half-life measurements) .
- Meta-Analysis : Statistically reconcile discrepancies by evaluating variables such as pH, temperature, and microbial activity across studies .
- Replication Studies : Reproduce key experiments under standardized conditions to isolate confounding factors .
Q. What methodologies are recommended for assessing the metabolic pathways of dichloro-acetanilide in biological systems?
- Methodological Answer :
- In Vitro Models : Liver microsome assays to identify primary metabolites via LC-MS/MS, focusing on chlorinated derivatives (e.g., 4-chloroaniline analogs) .
- In Vivo Studies : Dose-response experiments in rodents, with urinary and fecal metabolite profiling to track bioaccumulation .
- Computational Modeling : Predict metabolic pathways using QSAR (Quantitative Structure-Activity Relationship) tools, cross-validated with experimental data .
Q. How can researchers design experiments to evaluate the genotoxic potential of dichloro-acetanilide?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess mutagenicity .
- Comet Assay : Measure DNA damage in human cell lines (e.g., HepG2) exposed to varying concentrations .
- In Vivo Micronucleus Test : Monitor chromosomal aberrations in bone marrow cells of treated rodents .
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo toxicity profiles of dichloro-acetanilide?
- Methodological Answer :
- Pharmacokinetic Studies : Compare absorption, distribution, and excretion rates across models to identify metabolic bottlenecks .
- Cross-Species Validation : Test metabolites in multiple species (e.g., zebrafish, rats) to account for interspecies variability .
- Dose Escalation : Evaluate threshold effects by incrementally increasing doses in vitro and in vivo to pinpoint nonlinear toxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
